molecular formula C24H25NO5 B2666899 8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxaspiro[3.5]nonane-2-carboxylic acid CAS No. 2137620-12-1

8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxaspiro[3.5]nonane-2-carboxylic acid

Cat. No.: B2666899
CAS No.: 2137620-12-1
M. Wt: 407.466
InChI Key: CZUOTNFFUHIVIN-UHFFFAOYSA-N
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Description

8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxaspiro[35]nonane-2-carboxylic acid is a complex organic compound with a unique structure that includes a spirocyclic nonane ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxaspiro[3.5]nonane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the protection of the amino group with the Fmoc group, followed by the formation of the spirocyclic nonane ring through a series of cyclization reactions. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like tert-butyl 2,2,2-trichloroacetimidate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxaspiro[3.5]nonane-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic ring or the fluorenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxaspiro[3.5]nonane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxaspiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be cleaved under basic conditions, revealing the active amino group, which can then participate in various biochemical pathways. The spirocyclic structure may also contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxaspiro[3.5]nonane-2-carboxylic acid lies in its spirocyclic nonane ring, which imparts distinct chemical and physical properties. This structure can enhance the compound’s stability and reactivity, making it valuable for specific applications in organic synthesis and material science.

Properties

IUPAC Name

8-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxaspiro[3.5]nonane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5/c26-22(27)15-11-24(12-15)13-16(9-10-30-24)25-23(28)29-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUOTNFFUHIVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CC1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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